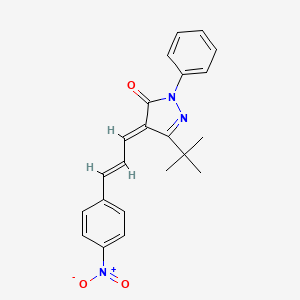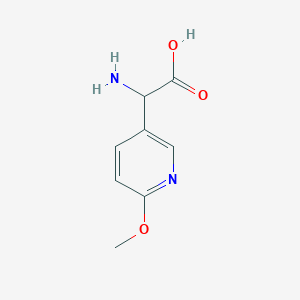
3-(Pyridin-3-YL)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-3-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyridine ring and a thiophene ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
3-(Pyridin-3-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Pyridin-3-YL)thiophene-2-carboxylic acid.
Reduction: 3-(Pyridin-3-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Pyridin-3-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
作用機序
The mechanism of action of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and thiophene rings can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(Pyridin-3-YL)-6-(thiophen-2-YL)pyrimidine-2-thiol: This compound also contains pyridine and thiophene rings but has a pyrimidine core, offering different biological activities.
3-(Pyridin-3-YL)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
3-(Pyridin-3-YL)thiophene-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful scaffold in drug discovery .
特性
分子式 |
C10H7NOS |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
3-pyridin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H |
InChIキー |
LPBLMNNUQBMFKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(SC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


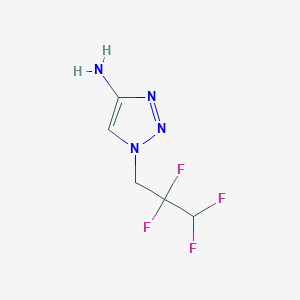
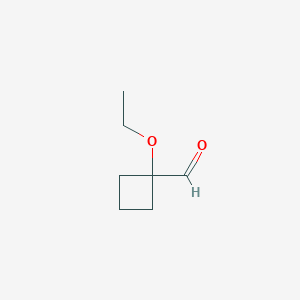


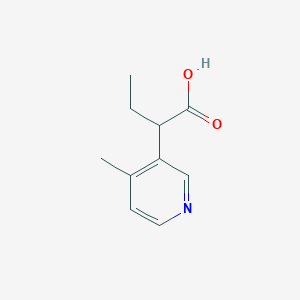
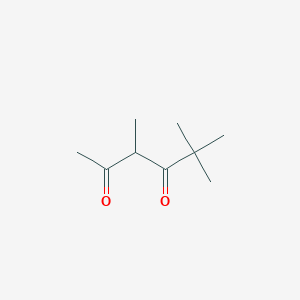
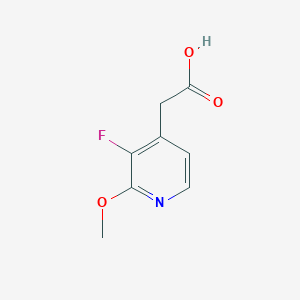
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)

